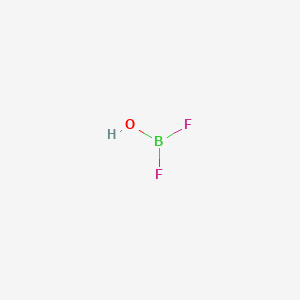

Difluorohydroxyborane

Description

Difluorohydroxyborane (chemical formula: BF₂HO or F₂BOH) is a boron-containing compound characterized by two fluorine atoms and one hydroxyl group bonded to a central boron atom. Its molecular structure derives from boron trifluoride (BF₃), where one fluorine atom is replaced by a hydroxyl (-OH) group. This substitution introduces distinct chemical and physical properties, such as increased polarity and Brønsted acidity compared to BF₃ . Spectroscopic studies have confirmed its trigonal planar geometry, with slight distortions due to the hydroxyl group’s electronic effects .

Properties

CAS No. |

13867-66-8 |

|---|---|

Molecular Formula |

BF2HO |

Molecular Weight |

65.82 g/mol |

IUPAC Name |

difluoroborinic acid |

InChI |

InChI=1S/BF2HO/c2-1(3)4/h4H |

InChI Key |

OKVJWADVFPXWQD-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Boron Compounds

Structural and Chemical Properties

Difluorohydroxyborane (BF₂HO)

- Molecular Weight : ~65.8 g/mol.

- Structure : Trigonal planar, with B-F bond lengths of ~1.30 Å and B-O bond lengths of ~1.36 Å .

- Acidity : Estimated pKa ~2.5 (due to electron-withdrawing fluorine atoms enhancing -OH proton donation).

- Synthesis : Likely formed via hydrolysis of BF₃ derivatives or fluoroborates .

Boron Trifluoride (BF₃)

- Molecular Weight : 67.8 g/mol.

- Structure : Trigonal planar, with B-F bonds ~1.31 Å.

- Acidity : A strong Lewis acid but lacks Brønsted acidity.

- Synthesis : Industrially produced via reduction of BF₃ with NaH .

1,1-Difluoroboranamine (H₂NBF₂)

- Molecular Weight : ~64.8 g/mol.

- Structure : Likely tetrahedral due to the amine group’s lone pair.

- Basicity : Weak base (amine group can accept protons).

- Synthesis : Reaction of amines with BF₃ .

Diborane (B₂H₆)

Comparative Data Table

Research Findings and Spectroscopic Insights

Spectroscopic analyses (e.g., microwave and infrared spectroscopy) have elucidated bond parameters and electronic structures. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.